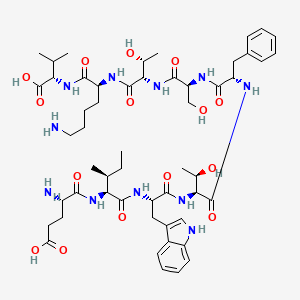

Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val

Descripción

General Significance of Peptides in Biological Systems and the Chemical Compound's Potential Role

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. longdom.orgajpbp.com They can function as hormones, neurotransmitters, growth factors, and antimicrobial agents, playing critical roles in cell signaling, immune responses, and the regulation of physiological processes. longdom.orgamericanpeptidesociety.orgadesisinc.com For instance, peptide hormones like insulin (B600854) are crucial for metabolic regulation, while neuropeptides such as oxytocin (B344502) influence social behavior. ajpbp.comamericanpeptidesociety.org The specificity of peptides allows them to be highly effective in their biological roles, often with lower toxicity compared to small molecule drugs. ajpbp.comadesisinc.com

The potential role of Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val can be inferred from its classification as a peptide. Given the diverse functions of peptides, this compound could theoretically be involved in cell signaling or have enzymatic or inhibitory functions. ajpbp.comamericanpeptidesociety.org A patent has indicated that a peptide fragment from an α-S2 casein precursor, which may encompass this sequence, could stimulate fibroblasts to produce fibrillin, suggesting a potential role in tissue regeneration and anti-aging. google.com However, specific biological activity for this exact sequence remains a subject for further scientific investigation.

Amino Acid Composition of the Peptide

| Amino Acid | Three-Letter Code | One-Letter Code | Properties |

|---|---|---|---|

| Glutamic acid | Glu | E | Acidic, Polar |

| Isoleucine | Ile | I | Nonpolar, Aliphatic |

| Tryptophan | Trp | W | Nonpolar, Aromatic |

| Threonine | Thr | T | Polar, Uncharged |

| Phenylalanine | Phe | F | Nonpolar, Aromatic |

| Serine | Ser | S | Polar, Uncharged |

| Threonine | Thr | T | Polar, Uncharged |

| Lysine (B10760008) | Lys | K | Basic, Polar |

| Valine | Val | V | Nonpolar, Aliphatic |

Historical Context and Current Trends in Peptide Research Relevant to the Chemical Compound

The field of peptide research dates back to the early 20th century with Emil Fischer's pioneering work on amino acids and peptides. ias.ac.inresearchgate.net A significant milestone was the synthesis of the peptide hormone oxytocin in 1953 by Vincent du Vigneaud, which was a landmark achievement. ias.ac.inresearchgate.netcreative-peptides.com This was followed by the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield, a technique that revolutionized the ability to create custom peptides for research. longdom.orgunivie.ac.at

Initially, peptide research focused on naturally occurring hormones. univie.ac.at However, with technological advancements, the focus has expanded dramatically. Current trends in peptide research include the development of peptide-based therapeutics, diagnostics, and biomaterials. longdom.orgtandfonline.compsychiatryonline.org There is a growing interest in peptide drugs due to their high specificity and potency. tandfonline.compatsnap.com The market for peptide therapeutics has seen steady growth, with numerous peptide drugs approved for conditions like diabetes, cancer, and obesity. psychiatryonline.orgpatsnap.com Modern research also emphasizes improving the stability and delivery of peptide drugs. patsnap.com The study of novel peptides like this compound falls within this trend, as researchers continue to explore the vast chemical space of peptides for new therapeutic and biotechnological applications. ajpbp.comnih.gov

Propiedades

Número CAS |

460039-30-9 |

|---|---|

Fórmula molecular |

C53H79N11O15 |

Peso molecular |

1110.3 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C53H79N11O15/c1-7-28(4)42(62-45(70)34(55)20-21-40(68)69)50(75)59-38(24-32-25-56-35-18-12-11-17-33(32)35)48(73)63-44(30(6)67)52(77)58-37(23-31-15-9-8-10-16-31)47(72)60-39(26-65)49(74)64-43(29(5)66)51(76)57-36(19-13-14-22-54)46(71)61-41(27(2)3)53(78)79/h8-12,15-18,25,27-30,34,36-39,41-44,56,65-67H,7,13-14,19-24,26,54-55H2,1-6H3,(H,57,76)(H,58,77)(H,59,75)(H,60,72)(H,61,71)(H,62,70)(H,63,73)(H,64,74)(H,68,69)(H,78,79)/t28-,29+,30+,34-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1 |

Clave InChI |

LRNSXWGEKABTMP-XWLNNSFXSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origen del producto |

United States |

Synthesis and Production Methodologies for the Chemical Compound

Chemical Synthesis Approaches for Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val

The chemical synthesis of peptides like this compound is predominantly achieved through a stepwise process of linking amino acids. The primary methods employed are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), along with hybrid strategies that combine elements of both.

Solid-Phase Peptide Synthesis (SPPS) Optimization

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides of this size. altabioscience.com The process involves anchoring the C-terminal amino acid (Valine in this case) to an insoluble polymer resin and sequentially adding the subsequent amino acids. altabioscience.com20.210.105 Each cycle of addition involves deprotection of the N-terminal of the growing peptide chain, followed by coupling of the next protected amino acid. 20.210.105

Key Optimization Considerations for this compound:

Resin and Linker: The choice of resin is critical. Polystyrene-based resins are common, but for sequences prone to aggregation, more hydrophilic supports like those grafted with polyethylene (B3416737) glycol (PEG) can improve synthesis efficiency. rsc.org

Protecting Group Strategy: The synthesis relies on protecting groups for the amino terminus (transient) and the amino acid side chains (permanent until final cleavage). The two main strategies are Boc/Bzl and Fmoc/tBu. thieme-connect.de The Fmoc/tBu strategy is widely used due to its milder deprotection conditions. altabioscience.com For this compound, specific side-chain protecting groups are necessary for Glu, Thr, Ser, and Lys to prevent side reactions. google.comgoogle.com Tryptophan's indole (B1671886) side chain may also require protection (e.g., with Boc) to avoid modification during acid-mediated cleavage. google.comgoogle.com

Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents. A variety of these agents exist to promote efficient and rapid bond formation while minimizing racemization.

Aggregation Issues: This peptide sequence contains several hydrophobic amino acids (Ile, Trp, Phe, Val) which can promote interchain aggregation on the solid support, especially as the peptide chain elongates. altabioscience.comrsc.org This aggregation can hinder reagent access, leading to incomplete reactions and lower yields. rsc.org Strategies to mitigate this include using specialized resins, high-temperature synthesis, or incorporating pseudoproline dipeptides at specific Ser or Thr residues to disrupt secondary structure formation. rsc.orggoogle.com

| Synthesis Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Relevance for this compound |

| N-α Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc is common due to milder deprotection. altabioscience.com |

| Side-Chain Protection | Benzyl-based (e.g., Bzl) | t-Butyl-based (e.g., tBu) | Required for Glu, Thr, Ser, Lys. google.com |

| Deprotection Reagent | Strong acids (e.g., TFA) | Piperidine in DMF | Milder conditions of Fmoc strategy are often preferred. |

| Final Cleavage | Strong acids (e.g., HF) | Strong acids (e.g., TFA) | Cleaves peptide from resin and removes side-chain protection. 20.210.105 |

Solution-Phase Peptide Synthesis Considerations

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out the reactions in a homogenous solution. While effective for large-scale production of smaller peptides, its use for a nonapeptide like this compound presents challenges. The primary difficulty is the decreasing solubility of the intermediate peptide fragments in organic solvents as the chain length increases. thieme-connect.de This can make purification after each step complex and time-consuming. However, a "minimum protection" strategy, where side chains are left unprotected if possible and specific coupling methods like the azide (B81097) procedure are used, can sometimes enhance solubility. thieme-connect.de

Development of Advanced Synthetic Strategies for Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be achieved by modifying the standard synthetic protocols. This can involve:

Amino Acid Substitution: Incorporating non-proteinogenic or D-amino acids into the sequence during SPPS to investigate structure-activity relationships. google.com

Side-Chain Modification: Attaching various chemical moieties, such as fluorescent labels or fatty acids, to the side chains of reactive amino acids like Lysine (B10760008).

Cyclization: Introducing chemical bridges between amino acid side chains to create a cyclic peptide, which can enhance stability and biological activity.

These advanced strategies leverage the flexibility of chemical synthesis to create novel molecules with tailored properties based on the original this compound sequence.

Biosynthetic Pathway Investigations for the Chemical Compound

In nature, many peptides are produced not by stepwise chemical addition but through biological processes within cells. For a peptide like this compound, a likely biosynthetic route would be via the Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) pathway.

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathway Analysis

RiPPs are a large class of natural products that originate from a genetically encoded precursor peptide. nih.govnih.gov This precursor peptide typically consists of a "leader peptide" region and a "core peptide" region, which is the sequence that will become the final natural product. nih.govresearchgate.net

A Hypothetical RiPP Pathway for this compound:

Ribosomal Synthesis: A gene encoding a precursor peptide would be transcribed into mRNA and then translated by the ribosome. This precursor would contain the core sequence (this compound) and a leader peptide sequence. researchgate.net

Enzymatic Modification: A series of modifying enzymes, typically encoded in the same gene cluster as the precursor peptide, would then act upon the core peptide. researchgate.netresearchgate.net These enzymes are often guided by the leader peptide, which acts as a recognition signal. nih.govnih.gov For this specific peptide, post-translational modifications are not apparent in the primary sequence, but in other RiPPs, this stage can involve extensive changes like cyclization or the formation of unusual amino acids. nih.gov

Leader Peptide Cleavage: After modifications are complete (or if none are required), the leader peptide is removed by a specific protease. researchgate.netacs.org This cleavage releases the mature core peptide. The process can sometimes involve multiple proteases in a stepwise removal. acs.org

Secretion: The final, mature peptide is then transported out of the cell.

While animals cannot synthesize the carbon skeletons for essential amino acids like Isoleucine, Tryptophan, Threonine, Phenylalanine, Lysine, and Valine, they can be incorporated into peptides via ribosomal synthesis if supplied in the diet. nih.gov The investigation into a potential RiPP pathway for this compound would involve genome mining of organisms to find a biosynthetic gene cluster that encodes a precursor peptide matching this core sequence.

| Component | Description |

| Glutamic acid | Glu |

| Isoleucine | Ile |

| Tryptophan | Trp |

| Threonine | Thr |

| Phenylalanine | Phe |

| Serine | Ser |

| Lysine | Lys |

| Valine | Val |

| tert-butyloxycarbonyl | Boc |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Benzyl | Bzl |

| tert-Butyl | tBu |

| Trifluoroacetic acid | TFA |

| Dimethylformamide | DMF |

| Hydrogen fluoride | HF |

| Polyethylene glycol | PEG |

| Native Chemical Ligation | NCL |

| Ribosomally Synthesized and Post-Translationally Modified Peptides | RiPPs |

Non-Ribosomal Peptide Synthetase (NRPS) Considerations

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzyme complexes that microorganisms use to synthesize a wide array of peptides, often with structural complexities not found in ribosomally synthesized proteins. uzh.chrhhz.net The synthesis of a specific peptide like this compound via an NRPS pathway depends on an enzyme assembly line with a specific modular architecture. uzh.ch

Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. uzh.ch A typical elongation module is composed of three core domains:

Adenylation (A) Domain: This domain acts as the gatekeeper, selecting a specific amino acid from the cellular pool and activating it through reaction with ATP to form an aminoacyl-adenylate. uzh.chasm.org

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently attached as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group on the T domain. uzh.chnih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond by joining the upstream peptidyl-thioester with the downstream aminoacyl-thioester. uzh.ch

The production of this compound would require a nine-module NRPS, with each A-domain having a high specificity for its corresponding amino acid in the sequence. The substrate specificity of A-domains is determined by a "non-ribosomal code," which relates to key amino acid residues within the domain's binding pocket. researchgate.net

Table 1: Predicted NRPS A-Domain Substrate Specificity for this compound

| Position | Amino Acid | Abbreviation | Required A-Domain Specificity Group researchgate.net |

|---|---|---|---|

| 1 | Glutamic acid | Glu | Aliphatic side chain with β-bond donor (Asp/Asn/Glu/Gln) |

| 2 | Isoleucine | Ile | Apolar, aliphatic side chains (Gly/Ala/Val/Leu/Ile) |

| 3 | Tryptophan | Trp | Aromatic side chain (Phe/Trp/Tyr) |

| 4 | Threonine | Thr | Aliphatic chain or phenyl group with –OH (Ser/Thr) |

| 5 | Phenylalanine | Phe | Aromatic side chain (Phe/Trp/Tyr) |

| 6 | Serine | Ser | Aliphatic chain or phenyl group with –OH (Ser/Thr) |

| 7 | Threonine | Thr | Aliphatic chain or phenyl group with –OH (Ser/Thr) |

| 8 | Lysine | Lys | Long positively charged side chain (Orn/Lys/Arg) |

Genetic Engineering Approaches for Production

Genetic engineering offers powerful tools for the production of specific non-ribosomal peptides. These approaches typically involve the manipulation of a host organism, such as Escherichia coli or yeast, to express the necessary biosynthetic machinery. google.comnih.gov

One primary strategy is the heterologous expression of an entire NRPS gene cluster. This involves isolating the multi-gene sequence encoding the synthetase from its native producer and introducing it into a robust, fast-growing industrial host strain using an expression vector. google.com This allows for large-scale fermentation and production of the target peptide.

A more advanced approach involves the direct engineering of the NRPS enzymes themselves to alter their function, a field known as directed evolution. nih.gov For instance, the A-domain, which controls substrate selection, can be targeted for mutagenesis to change its specificity. nih.gov Techniques like saturation mutagenesis can be applied to the key residues in the A-domain's binding pocket to create a library of mutants. nih.gov This library can then be screened to find variants that incorporate a desired amino acid at a specific position, enabling the synthesis of novel peptide derivatives. nih.gov

Table 2: Genetic Engineering Strategies for Peptide Production

| Strategy | Description | Key Methodologies |

|---|---|---|

| Heterologous Expression | Transferring the complete NRPS gene cluster into a production host (e.g., E. coli, yeast). google.com | Gene cloning, vector design, host cell transformation. |

| Directed Evolution | Modifying specific NRPS domains to alter or improve function, such as changing amino acid specificity. nih.gov | Saturation mutagenesis, error-prone PCR, DNA shuffling. |

| Pathway Engineering | Optimizing the host's metabolic pathways to increase the supply of precursor amino acids for the NRPS. | Gene knockout, overexpression of precursor biosynthesis genes. |

Combinatorial Biosynthesis for Structural Diversity

The modular nature of NRPSs makes them highly amenable to combinatorial biosynthesis, a strategy used to generate libraries of new peptide structures. uzh.ch This technique involves the genetic rearrangement of NRPS modules or domains to create hybrid synthetases that produce novel compounds. nih.gov

For the peptide this compound, combinatorial biosynthesis could be used to generate structural analogs by:

Module Swapping: Replacing an entire module responsible for incorporating one amino acid with a module for another. For example, the module incorporating Phenylalanine (Phe) at position 5 could be replaced with a module that incorporates Tyrosine (Tyr).

Domain Swapping: Exchanging individual domains between modules. Swapping A-domains is a common strategy to change the amino acid incorporated at a specific position without altering the rest of the enzymatic machinery. nih.gov

Module Deletion or Insertion: Removing or adding entire modules to create shorter or longer peptide variants.

These genetic manipulations can create a vast number of new peptide sequences derived from the original template, which can then be screened for improved or different biological activities. Domain swapping experiments have successfully substituted amino acids to create derivatives of the antibiotic andrimid (B1212256) in vivo. nih.gov

Table 3: Example of Structural Diversity via Combinatorial Biosynthesis

| Original Sequence | Engineering Action | Resulting Analog |

|---|---|---|

| Glu-Ile-Trp-Thr-Phe -Ser-Thr-Lys-Val | Swap A-domain at position 5 (Phe) with A-domain for Tyrosine (Tyr) | Glu-Ile-Trp-Thr-Tyr -Ser-Thr-Lys-Val |

| Glu-Ile-Trp-Thr -Phe-Ser-Thr-Lys-Val | Swap module at position 4 (Thr) with module for Alanine (B10760859) (Ala) | Glu-Ile-Trp-Ala -Phe-Ser-Thr-Lys-Val |

Enzymatic Production Methodologies

Beyond in vivo production in microorganisms, peptides can be synthesized in vitro using cell-free enzymatic systems. A promising chemoenzymatic approach utilizes the catalytic power of isolated NRPS domains, particularly the adenylation (A) domain, for peptide bond formation. asm.org

This method circumvents the need for the full, complex NRPS assembly line. The synthesis proceeds through a step-wise mechanism:

An isolated A-domain with specificity for the first amino acid (e.g., Glutamic acid) activates it using ATP, forming an aminoacyl-AMP intermediate. asm.org

A second amino acid (e.g., Isoleucine) is introduced, which acts as a nucleophile, attacking the activated intermediate to form a dipeptide (Glu-Ile). asm.org

The process can be repeated sequentially, using the appropriate A-domain to activate the next amino acid in the chain and extend the peptide.

This chemoenzymatic strategy allows for the synthesis of peptides, including those containing non-proteinogenic or D-amino acids, by selecting A-domains with the desired specificities. asm.org It offers a high degree of control over the synthesis process, avoiding the complexities of cell cultivation and product extraction associated with in vivo methods.

Table 4: Chemoenzymatic Peptide Synthesis using NRPS Adenylation Domains

| Step | Reaction | Components Required |

|---|---|---|

| 1. Activation | Amino Acid₁ + ATP → Aminoacyl₁-AMP + PPi | A-domain specific for Amino Acid₁, ATP, Mg²⁺ |

| 2. Elongation | Aminoacyl₁-AMP + Amino Acid₂ → Dipeptide₁₋₂ + AMP | Activated intermediate, next amino acid in sequence |

| 3. Iteration | Repeat steps 1 and 2 for each subsequent amino acid in the target peptide sequence. | Specific A-domains, ATP, respective amino acids |

Comprehensive Characterization and Structural Elucidation of the Chemical Compound

Spectroscopic Analyses for Conformational Insights into Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val

Spectroscopic techniques are fundamental in determining the three-dimensional structure and conformational dynamics of peptides. However, no studies have been published that apply these methods to this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

There is no available data from Circular Dichroism (CD) spectroscopy for this compound. Such an analysis would be crucial in determining the presence and proportion of secondary structural elements like α-helices, β-sheets, or random coils in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Information regarding the application of Fourier-Transform Infrared (FTIR) spectroscopy to study the vibrational modes of the peptide bonds and amino acid side chains of this compound is not available in the current body of scientific literature.

Raman Spectroscopy Applications

Similarly, there are no published reports on the use of Raman spectroscopy to investigate the structural details of this compound. This technique could provide valuable insights into the peptide's backbone and side-chain conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

No Nuclear Magnetic Resonance (NMR) spectroscopy studies for this compound have been documented. NMR is a powerful tool for elucidating the detailed three-dimensional structure of peptides in solution, but it has not been applied to this specific sequence in any published research.

Mass Spectrometry (MS)-Based Characterization of this compound

Mass spectrometry is a cornerstone for verifying the identity and purity of synthetic or isolated peptides. However, specific data for this compound is absent from research publications.

High-Resolution Mass Spectrometry (HRMS) for Identity and Purity

While High-Resolution Mass Spectrometry (HRMS) is a standard method for confirming the elemental composition and purity of peptides, no such data has been published for this compound. This analysis would be essential to confirm the successful synthesis and purification of the peptide by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Sequence and Post-Translational Modifications

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the de novo sequencing of peptides and the identification of post-translational modifications (PTMs). For the nonapeptide this compound, MS/MS analysis provides unambiguous confirmation of its amino acid sequence and can pinpoint the location of any modifications.

The process involves selecting the precursor ion corresponding to the peptide's mass-to-charge ratio (m/z) in the first mass spectrometer (MS1). This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass spectrometer (MS2), producing a fragment ion spectrum. The fragmentation primarily occurs at the peptide bonds, generating a series of predictable ions, most commonly b- and y-type ions. nih.govresearchgate.net

b-ions contain the N-terminus and are formed by the cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.

By calculating the mass differences between consecutive peaks in the b- or y-ion series, the mass of each amino acid residue can be determined, allowing for the reconstruction of the peptide sequence. nih.gov For this compound, a complete series of b- and y-ions would confirm the sequence.

Furthermore, MS/MS is highly effective in identifying PTMs. A modification on an amino acid residue results in a characteristic mass shift in the precursor ion and in all fragment ions containing that modified residue. For instance, phosphorylation of a threonine or serine residue would add 79.966 Da to the mass of that residue and any subsequent fragments in the series.

Table 1: Theoretical MS/MS Fragment Ions for this compound This table outlines the predicted monoisotopic masses for the primary singly charged (z=1) fragment ions.

| Residue | # | b-ions | y-ions | # |

| Glu | 1 | 130.0504 | 1083.5854 (Full Peptide) | 9 |

| Ile | 2 | 243.1345 | 954.5350 | 8 |

| Trp | 3 | 429.2194 | 841.4509 | 7 |

| Thr | 4 | 530.2671 | 655.3660 | 6 |

| Phe | 5 | 677.3355 | 554.3183 | 5 |

| Ser | 6 | 764.3675 | 407.2500 | 4 |

| Thr | 7 | 865.4152 | 320.2179 | 3 |

| Lys | 8 | 993.5101 | 219.1702 | 2 |

| Val | 9 | 1092.5785 (Full Peptide) | 91.1021 | 1 |

MALDI-TOF MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique ideal for determining the molecular weight of peptides. nih.gov For the peptide this compound, MALDI-TOF MS would be primarily used for quality control during synthesis, purification, and to confirm the mass of the final product. researchgate.net

In a typical MALDI-TOF experiment, the peptide sample is co-crystallized with an organic matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a metal target plate. nih.gov A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact peptide molecules into the gas phase as predominantly singly charged ions [M+H]⁺. These ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. The time taken is proportional to the square root of the m/z ratio, allowing for precise mass determination.

The technique is valuable for:

Verification of Synthesis: Quickly confirming the presence of the desired peptide at its expected molecular weight (Monoisotopic Mass: 1082.57 Da).

Purity Assessment: Detecting the presence of deletion sequences or incompletely deprotected products from solid-phase peptide synthesis.

Analysis of Simple Mixtures: Identifying the target peptide within a mixture of other peptides, provided their masses are sufficiently different. nih.gov

While MALDI-TOF is excellent for intact mass measurement, it generally does not induce fragmentation, so it is not used for sequencing by itself. However, post-source decay (PSD) analysis or coupling with a TOF/TOF instrument can provide fragmentation data.

Electrospray Ionization (ESI) MS Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large biomolecules like peptides directly from a liquid phase. uu.nllcms.cz It is almost always coupled with a mass spectrometer (ESI-MS) and frequently with a liquid chromatography system (LC-MS). For this compound, ESI-MS is a versatile tool for mass determination, purity analysis, and as the ionization source for MS/MS sequencing.

A key feature of ESI is its ability to produce multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺). This is because the peptide, containing basic residues like Lysine (B10760008) (Lys) and a free N-terminus, can accept multiple protons. researchgate.net The formation of multiply charged ions is advantageous as it brings large molecules into a mass-to-charge (m/z) range that is accessible by most mass analyzers, such as quadrupoles and ion traps. nih.govmdpi.com

Applications for this peptide include:

Accurate Mass Measurement: High-resolution mass spectrometers coupled with ESI can determine the peptide's mass with high accuracy, which can be used to infer its elemental composition.

LC-MS Analysis: When coupled with HPLC, ESI-MS allows for the continuous analysis of the column eluent, providing a mass spectrum for each peak separated by the chromatography. This is the standard method for peptide purity analysis and characterization. resolvemass.ca

Precursor Ion Generation for MS/MS: ESI is the most common ionization source used to generate the precursor ions for the detailed sequencing and PTM analysis described in the tandem mass spectrometry section.

Chromatographic and Separation Techniques for this compound

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard and indispensable technique for the purification and purity assessment of synthetic peptides like this compound. thermofisher.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. missouri.edu

In RP-HPLC, the peptide is separated based on its hydrophobicity. The stationary phase is nonpolar (e.g., a silica (B1680970) support functionalized with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). An ion-pairing agent, such as trifluoroacetic acid (TFA), is usually added to both mobile phases to improve peak shape and resolution.

Purification: Following solid-phase synthesis, the crude peptide is dissolved and injected into the HPLC system. A gradient of increasing organic solvent concentration is applied, causing peptides to elute in order of increasing hydrophobicity. Fractions are collected, and those containing the pure target peptide (as determined by mass spectrometry) are pooled and lyophilized.

Purity Assessment: The final purity of the peptide is determined by injecting a small amount onto an analytical HPLC column and integrating the area of the main peak relative to the total area of all peaks detected (usually by UV absorbance at 214 or 280 nm). A purity level of ≥95% is common for research-grade peptides. sigmaaldrich.com

Table 2: Typical RP-HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | C18, 3.5-5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 214 nm & 280 nm (due to Trp) |

| Column Temperature | 25-40 °C |

X-ray Diffraction for Crystalline Structure

The determination of the precise three-dimensional arrangement of atoms within a molecule is crucial for understanding its function and interactions. X-ray diffraction analysis of a single crystal is the gold standard for obtaining high-resolution structural information. However, the crystallization of peptides, particularly those of intermediate length and with flexible residues like this compound, presents significant challenges. The conformational flexibility of the peptide backbone and the varied nature of the amino acid side chains can hinder the formation of a well-ordered crystal lattice necessary for diffraction studies.

To date, no specific experimental X-ray diffraction data for the peptide this compound has been publicly reported. The successful crystallization of peptides is often influenced by factors such as the choice of solvent, pH, temperature, and the presence of precipitating agents. For a peptide containing both hydrophobic residues (Ile, Trp, Phe, Val) and polar/charged residues (Glu, Thr, Ser, Lys), finding the precise conditions that favor a single, stable conformation required for crystallization can be a complex and empirical process.

In the absence of experimental data for this specific nonapeptide, we can refer to studies on similar short peptides to infer potential crystallographic parameters. For instance, studies on other nonapeptides have shown they can crystallize in various space groups, with the packing of the molecules in the crystal lattice being heavily influenced by intermolecular hydrogen bonds and van der Waals interactions. nih.gov The presence of aromatic residues like Tryptophan and Phenylalanine in this compound would likely lead to significant π-π stacking interactions, which can play a crucial role in stabilizing the crystal packing. nih.gov

Hypothetical X-ray Diffraction Data Table

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values observed for other crystalline nonapeptides. nih.govnih.gov This data is for illustrative purposes only and awaits experimental verification.

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a (Å) | 12.5 |

| b (Å) | 25.0 |

| c (Å) | 40.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 12562.5 |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.17 |

| Resolution (Å) | 2.0 |

| R-factor | 0.21 |

| R-free | 0.25 |

Detailed Research Findings from Similar Structures:

Conformational Polymorphism: It is not uncommon for peptides to exhibit conformational polymorphism, where they can crystallize in different forms depending on the crystallization conditions. For example, a peptide containing Leucine and Tryptophan has been shown to crystallize in two different polymorphic forms with distinct packing arrangements. nih.gov This highlights the sensitivity of peptide crystallization to subtle changes in the experimental setup.

Secondary Structure: Short peptides can adopt various secondary structures in the solid state, including β-turns, 3₁₀-helices, and α-helices. The specific conformation is often stabilized by intramolecular hydrogen bonds. The presence of two Threonine residues and a Serine residue in the sequence of this compound could facilitate the formation of such hydrogen bonds, potentially leading to a folded or helical structure. Studies on other nonapeptides have revealed both helical and extended conformations in their crystal structures. nih.govjst.go.jp

Intermolecular Interactions: The packing of peptide molecules within the crystal is dictated by a network of intermolecular interactions. In addition to the aforementioned π-π stacking of aromatic rings, hydrogen bonds between the backbone amide groups and between polar side chains are critical. The charged side chains of Glutamic acid and Lysine could form salt bridges, further stabilizing the crystal lattice.

Structure Activity Relationship Sar and Rational Design of the Chemical Compound and Its Analogues

Foundational Principles of SAR Studies for Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val

The core principle of SAR is that the three-dimensional structure of a molecule dictates its biological function. For the peptide this compound, SAR studies involve systematically altering its amino acid sequence and observing the resulting changes in activity. This process helps to identify which residues are critical for its function. The primary factors influencing the peptide's activity are the physicochemical properties of its constituent amino acid side chains, including hydrophobicity, charge, size, and polarity.

The amino acid composition of this compound presents a diverse array of chemical functionalities:

Hydrophobic Residues: Isoleucine (Ile), Tryptophan (Trp), Phenylalanine (Phe), and Valine (Val) form hydrophobic regions. These are crucial for interactions with nonpolar pockets within a target receptor. The bulky aromatic side chains of Trp and Phe often play a significant role in binding affinity.

Polar/Hydrophilic Residues: Threonine (Thr) and Serine (Ser) are polar, uncharged residues capable of forming hydrogen bonds, which are vital for stabilizing the peptide-receptor complex.

Charged Residues: Glutamic acid (Glu) is acidic (negatively charged at physiological pH), while Lysine (B10760008) (Lys) is basic (positively charged). These charged residues are often involved in critical electrostatic interactions with the target, guiding the peptide to its binding site.

The table below summarizes the key properties of the amino acids in the specified peptide, which form the basis of SAR studies.

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Potential Role in Activity |

| 1 | Glutamic Acid | Glu | E | Acidic, Charged (-) | Electrostatic interactions, H-bonding |

| 2 | Isoleucine | Ile | I | Hydrophobic, Aliphatic | Hydrophobic interactions, Core packing |

| 3 | Tryptophan | Trp | W | Hydrophobic, Aromatic | π-π stacking, Hydrophobic interactions |

| 4 | Threonine | Thr | T | Polar, Uncharged | Hydrogen bonding |

| 5 | Phenylalanine | Phe | F | Hydrophobic, Aromatic | Hydrophobic interactions, π-π stacking |

| 6 | Serine | Ser | S | Polar, Uncharged | Hydrogen bonding |

| 7 | Threonine | Thr | T | Polar, Uncharged | Hydrogen bonding |

| 8 | Lysine | Lys | K | Basic, Charged (+) | Electrostatic interactions, H-bonding |

| 9 | Valine | Val | V | Hydrophobic, Aliphatic | Hydrophobic interactions |

Rational Design Strategies for Optimizing the Chemical Compound's Activity

Rational design aims to systematically modify the structure of a lead compound, such as this compound, to create analogues with improved characteristics like higher binding affinity, greater stability, and enhanced selectivity. This process leverages the foundational SAR principles to make targeted changes rather than relying on random screening.

For the peptide this compound, an alanine (B10760859) scan would involve synthesizing nine different analogues. The activity of each analogue would be compared to the parent peptide.

Significant Loss of Activity: If replacing a residue like Trp3 or Phe5 with alanine leads to a dramatic drop in biological activity, it indicates these residues are "hotspots" essential for binding to the target.

No Change or Increased Activity: If substitution with alanine results in similar or even enhanced activity, it suggests the original side chain is not critical for the interaction and may even be hindering it. These positions become candidates for further modification to fine-tune the peptide's properties.

The hypothetical results of an alanine scan for this compound are presented in the table below.

| Analogue Sequence (Ala Substitution) | Position Substituted | Hypothetical Relative Activity (%) | Interpretation |

| Ala -Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val | 1 (Glu) | 30% | Important for activity, likely via electrostatic interaction. |

| Glu-Ala -Trp-Thr-Phe-Ser-Thr-Lys-Val | 2 (Ile) | 75% | Contributes to binding, likely through hydrophobic interaction, but not critical. |

| Glu-Ile-Ala -Thr-Phe-Ser-Thr-Lys-Val | 3 (Trp) | <1% | Critical "hotspot" residue. The indole (B1671886) side chain is essential for activity. |

| Glu-Ile-Trp-Ala -Phe-Ser-Thr-Lys-Val | 4 (Thr) | 85% | Minor role; a candidate for further modification. |

| Glu-Ile-Trp-Thr-Ala -Ser-Thr-Lys-Val | 5 (Phe) | 5% | Important residue, likely a secondary binding anchor. |

| Glu-Ile-Trp-Thr-Phe-Ala -Thr-Lys-Val | 6 (Ser) | 90% | Not critical for activity; a prime site for modification. |

| Glu-Ile-Trp-Thr-Phe-Ser-Ala -Lys-Val | 7 (Thr) | 88% | Minor role; another potential site for modification. |

| Glu-Ile-Trp-Thr-Phe-Ser-Thr-Ala -Val | 8 (Lys) | 25% | Important for activity, likely through charge-based interaction. |

| Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Ala | 9 (Val) | 70% | Contributes to binding, but is replaceable. |

Beyond alanine, other natural or non-natural amino acids can be substituted to probe specific properties like charge, hydrophobicity, or steric bulk, further refining the SAR profile.

Linear peptides are often susceptible to degradation by proteases in the body, limiting their therapeutic potential. Modifications to the peptide backbone can enhance stability without drastically altering the side-chain orientations necessary for activity.

A key strategy is N-methylation , the addition of a methyl group to the nitrogen atom of a peptide bond. This modification can achieve several goals:

Increased Proteolytic Resistance: The methyl group provides steric hindrance that prevents recognition and cleavage by proteases.

Conformational Control: N-methylation restricts the rotation around the peptide bond, reducing the peptide's flexibility and locking it into a more defined conformation.

Improved Membrane Permeability: By replacing an amide proton, N-methylation can reduce the number of hydrogen bond donors, which may enhance the peptide's ability to cross cell membranes.

For this compound, N-methylation could be systematically introduced at various positions to study its effect on both activity and stability. For example, methylating the bond between Thr4 and Phe5 could influence the local conformation and protect a potential cleavage site.

The high flexibility of linear peptides like this compound can be a disadvantage, as it requires a significant entropic cost to adopt the specific conformation needed for receptor binding. Introducing conformational constraints by cyclizing the peptide is a powerful strategy to pre-organize it into a bioactive shape.

Benefits of cyclization include:

Increased Affinity and Selectivity: By reducing conformational freedom, cyclization can lock the peptide into its active shape, leading to a higher binding affinity for its target. This rigidity can also improve selectivity by preventing binding to off-target receptors.

Enhanced Stability: Cyclic peptides lack N- and C-termini, making them resistant to exopeptidases. The constrained structure also provides resistance to endopeptidases.

Several cyclization strategies could be applied to this compound:

Head-to-Tail Cyclization: Forming a peptide bond between the N-terminal Glu and the C-terminal Val to create a cyclic nonapeptide.

Side-Chain-to-Side-Chain Cyclization: Creating a covalent bond between the side chains of two amino acids. For this peptide, a lactam bridge could be formed between the carboxyl group of Glu1 and the amino group of Lys8.

Backbone-to-Side-Chain Cyclization: Linking one of the termini to an amino acid side chain, such as connecting the C-terminal Val to the side chain of Glu1.

The choice of cyclization strategy and the size of the resulting ring are critical, as they determine the final three-dimensional structure and, consequently, the biological activity.

| Cyclization Strategy | Residues Involved | Resulting Structure | Potential Advantages |

| Head-to-Tail | Glu-1, Val-9 | Homodetic cyclic peptide | High conformational constraint, resistance to exopeptidases. |

| Side-Chain Lactam Bridge | Glu-1, Lys-8 | Homodetic cyclic peptide with a peptide tail | Maintains free termini if needed for activity, introduces a specific conformational lock. |

| Side-Chain Disulfide Bridge (requires Cys substitution) | e.g., Ser6->Cys, Val9->Cys | Heterodetic cyclic peptide | Reversible cyclization, common in natural peptides. |

Computational Approaches in Designing this compound Analogues

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to investigate the interaction between a ligand (the peptide) and a receptor at an atomic level. These techniques provide insights into the binding mode, affinity, and stability of the peptide-receptor complex, which are essential for guiding the design of more potent analogues.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. For the peptide this compound, this process would involve:

Preparation of Structures: High-resolution 3D structures of both the peptide and its target receptor are required. If experimentally determined structures are unavailable, they can be generated using homology modeling or other prediction tools.

Docking Simulation: A docking algorithm systematically samples a vast number of possible conformations and orientations of the peptide within the binding site of the receptor. Each potential binding pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol).

The results would identify the most likely binding pose and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between specific residues of the peptide and the receptor. For instance, the Tryptophan (Trp) residue, with its large aromatic side chain, might be predicted to fit into a hydrophobic pocket, while the charged Glutamic acid (Glu) and Lysine (Lys) residues could form salt bridges with oppositely charged residues on the receptor surface.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations are often employed to refine the predicted binding pose and to assess the dynamic stability of the peptide-receptor complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the system's behavior on a timescale of nanoseconds to microseconds.

For the this compound-receptor complex, an MD simulation would reveal:

Conformational Stability: Whether the peptide remains stably bound in the predicted orientation or undergoes significant conformational changes. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the peptide's backbone atoms over the course of the simulation.

Interaction Stability: The persistence of key intermolecular interactions (e.g., hydrogen bonds) identified during docking.

Flexibility of the System: The flexibility of different regions of the peptide and the receptor upon binding, measured by the Root Mean Square Fluctuation (RMSF) of individual residues.

These simulations are computationally intensive but provide a more realistic and dynamic picture of the binding event than the static snapshot offered by molecular docking alone. The findings from these simulations are invaluable for SAR studies, allowing researchers to rationally propose modifications to the peptide sequence—such as substituting an amino acid—to improve its binding characteristics.

De Novo Design of Peptide Mimetics

De novo design, meaning "from scratch," aims to create entirely new molecules that mimic the structure and/or function of a natural peptide but may have improved properties, such as enhanced stability against enzymatic degradation, better cell permeability, or higher binding affinity. Peptidomimetics are compounds that are structurally different from peptides but can mimic their biological function.

The design of mimetics based on this compound would typically follow these steps:

Pharmacophore Modeling: The first step is to identify the "pharmacophore," which is the essential three-dimensional arrangement of functional groups required for biological activity. Based on the docking and MD simulation results for the original peptide, key residues and their spatial orientation would be identified. For example, the pharmacophore might consist of a hydrophobic group (from Phe or Ile), a hydrogen bond donor (from Thr or Ser), and a positive charge (from Lys).

Scaffold Hopping: With the pharmacophore model defined, computational algorithms can search virtual libraries of millions of non-peptide small molecules to find compounds that present the same functional groups in the correct spatial arrangement. This process, known as scaffold hopping, can identify novel chemical structures that are fundamentally different from the original peptide but are predicted to fit into the same receptor binding site and elicit a similar biological response.

Synthesis and Biological Evaluation: The most promising candidates identified through virtual screening are then synthesized and tested experimentally to validate their activity.

This approach allows for the exploration of a much broader chemical space than is possible by simply modifying the original peptide sequence. The resulting peptidomimetics can lead to the development of drugs with significantly improved pharmacokinetic and pharmacodynamic profiles compared to their parent peptide.

Bioinformatics and Computational Analysis in Research on the Chemical Compound

Sequence Analysis and Motif Discovery for Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val and Related Peptides

Sequence analysis is the foundational step in the bioinformatic investigation of any peptide. For the nonapeptide this compound, this involves scrutinizing its amino acid composition and searching for known functional motifs. A motif is a short, conserved sequence pattern that is often associated with a specific biological function, such as a protein binding site or an enzyme modification site.

The discovery of novel motifs is typically performed using collections of related peptide or protein sequences. Computational tools like the MEME (Multiple Em for Motif Elicitation) Suite are widely used for this purpose. These programs take a set of unaligned sequences and identify statistically overrepresented patterns that may represent new, undiscovered motifs. If this compound were part of a group of peptides identified in a screening experiment, the MEME Suite could be used to determine if they share a common, previously unknown sequence motif that might explain their collective activity.

Furthermore, the sequence can be scanned for known short linear motifs (SLiMs) from databases like the Eukaryotic Linear Motif (ELM) resource. For instance, the presence of serine (Ser) and threonine (Thr) residues in the sequence Glu-Ile-Trp-Thr-Phe-Ser-Thr -Lys-Val suggests potential sites for phosphorylation, a key post-translational modification in cell signaling. A computational tool could analyze the context of these residues to predict which kinases might recognize this peptide as a substrate.

Utilization of Peptide Databases and Bioinformatic Resources

A multitude of specialized databases have been developed to catalog peptides with known biological activities, providing a critical resource for peptide research. These repositories are the first point of call to ascertain whether this compound has been previously identified and characterized. By querying these databases with the peptide's sequence, researchers can access information on its source, known functions, physicochemical properties, and any associated patents.

The use of these databases prevents redundant research efforts and provides a foundation for forming new hypotheses about the peptide's function based on homology to other cataloged peptides.

| Database | Description | Relevant Application for this compound |

|---|---|---|

| BIOPEP-UWM | A comprehensive database of biologically active peptides and proteins. Contains information on over 4000 active peptides and tools for in silico analysis, including theoretical proteolysis. | Check for previously reported activity, source, and perform simulated digestion. |

| Peptipedia | Integrates information from 30 different databases, providing a large repository of peptides with recorded activities. It also includes a machine learning-based classification system to predict putative activities. | Cross-reference against the largest collection of known peptides and predict potential bioactivities. |

| DBAASP | A manually curated database focusing on the structure and activity of antimicrobial peptides (AMPs). It provides tools for designing and predicting the antimicrobial potential of new sequences. | Assess the likelihood that the peptide has antimicrobial properties. |

| PepLab | An open-access platform focused on food-derived bioactive peptides, containing several thousand entries. It includes tools for analyzing physicochemical characteristics and predicting unreported activities. | Determine if the peptide has been identified from a food source and analyze its properties. |

In Silico Prediction of the Chemical Compound's Functional Properties

In silico tools offer a preliminary screening of a peptide's potential biological functions, helping to prioritize candidates for experimental validation. These predictive methods use algorithms trained on the properties of known bioactive peptides to forecast the function of a novel sequence like this compound.

A common first step is using a general bioactivity prediction server like PeptideRanker . This tool scores a peptide based on the probability that it is biologically active, using a neural network that recognizes general features shared across different classes of functional peptides. For more specific predictions, other tools can be employed to assess properties such as toxicity (e.g., ToxinPred ), allergenicity, and stability.

Predicting the three-dimensional (3D) structure is also a key component of functional analysis. Servers like PepFold4 can model the 3D conformation of short peptides. Understanding the likely structure of this compound is crucial, as its spatial arrangement of amino acid side chains will determine its ability to interact with biological targets.

| Prediction Tool | Function | Application to this compound |

|---|---|---|

| PeptideRanker | Predicts the probability that a peptide is biologically active. | Provides a general score (0 to 1) indicating its potential for bioactivity. |

| ToxinPred | Differentiates between toxic and non-toxic peptides. | Assesses the potential safety of the peptide for therapeutic applications. |

| PepFold4 | Predicts the three-dimensional structure of peptides from their amino acid sequence. | Generates structural models to visualize potential interaction surfaces. |

| SwissADME | Predicts pharmacokinetic properties, physicochemical characteristics, and medicinal chemistry friendliness. | Evaluates the peptide's potential as a drug-like molecule. |

Theoretical Proteolysis Simulation and Stability Prediction

The therapeutic potential of a peptide is highly dependent on its stability, particularly its resistance to degradation by proteases in the body. Theoretical proteolysis simulation is an in silico method used to predict how a peptide will be broken down by specific enzymes.

Using tools like the BIOPEP-UWM database's "in silico proteolysis" function, researchers can subject the sequence this compound to a virtual digestion by common proteases such as pepsin, trypsin, and chymotrypsin. For example, trypsin cleaves at the C-terminal side of lysine (B10760008) (Lys) and arginine (Arg) residues. The simulation would predict that trypsin would cleave the peptide after the Lys residue, yielding two fragments: "Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys" and "Val". This analysis helps predict the peptide's half-life and whether it would remain intact long enough to exert a biological effect, especially if administered orally.

Beyond enzymatic degradation, computational models can also predict the intrinsic stability of a peptide's folded structure. Methods like cDNA display proteolysis can experimentally measure the folding stability for hundreds of thousands of protein domains, and the resulting data can be used to train machine learning models to predict stability from sequence alone. Such a model could predict whether the sequence of this compound is likely to adopt a stable conformation in solution.

Machine Learning and Artificial Intelligence Applications in Peptide Informatics

Machine learning (ML) and artificial intelligence (AI) have become indispensable for navigating the vast chemical space of peptides and accelerating the discovery of new therapeutic agents. These advanced computational techniques can learn complex patterns from large datasets of peptide sequences and their associated properties, enabling highly accurate predictions and the generation of novel molecular designs.

Classifier methods are a type of supervised machine learning model trained to categorize peptides into predefined classes. For example, a model can be trained to distinguish between "antimicrobial" and "non-antimicrobial" peptides or between "anticancer" and "non-anticancer" peptides. Common algorithms used for these tasks include Support Vector Machines (SVM) and Random Forests (RF).

To build a predictive system, researchers first gather a large dataset of peptides with experimentally verified labels (e.g., active vs. inactive). The peptide sequences are then converted into numerical representations, or "features," that the algorithm can process. These features can include amino acid composition, physicochemical properties (like hydrophobicity and charge), and sequence order. The model is trained on this dataset to learn the relationship between the features and the labels.

Once trained, the classifier can predict the biological activity of a new sequence like this compound. The peptide's sequence would be converted into the same feature format used for training, and the model would output a probability that the peptide belongs to a specific functional class. This approach allows for the rapid, high-throughput screening of millions of potential peptide candidates.

While classifier models predict the properties of existing sequences, deep generative models are capable of designing entirely new peptide sequences with desired characteristics. These models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), learn the underlying distribution of a training set of peptides (e.g., all known antiviral peptides) and can then generate novel sequences that share the same learned properties but are distinct from the original data.

This technology can be applied to optimize a known peptide like this compound. The peptide could be used as a starting point or "seed." A generative model, such as HydrAMP, which is designed for discovering new antimicrobial peptides, could be used to create a library of novel analogues. The model would introduce variations to the original sequence—substituting, adding, or deleting amino acids—in an intelligent way to explore the local sequence space for peptides with potentially enhanced activity, greater stability, or reduced toxicity. This de novo design process significantly accelerates the discovery of optimized peptide leads by prioritizing the most promising candidates for synthesis and experimental testing.

Prediction of Chemical Compound-Protein Interactions

The nonapeptide this compound, also known as Folate Binding Protein Peptide, has been a subject of interest in the context of cancer immunotherapy, particularly for ovarian and breast cancer. nih.govnih.govmdpi.comnih.gov Its primary known interactor is the Folate Binding Protein (FBP), which is overexpressed on the surface of various cancer cells. nih.gov The prediction of how this peptide interacts with FBP and other potential protein partners is crucial for understanding its mechanism of action and for the rational design of more potent and specific therapeutic agents. Bioinformatics and computational analysis provide a powerful toolkit for predicting and characterizing these interactions at a molecular level.

Methodologies for Predicting Peptide-Protein Interactions

The prediction of interactions between a peptide like this compound and its protein targets can be approached using a variety of computational methods. These methods are broadly categorized into sequence-based, structure-based, and machine learning-based approaches.

Sequence-Based Methods: These methods predict interactions based on the amino acid sequences of the peptide and the protein. They often rely on identifying specific motifs or patterns within the sequences that are known to be involved in binding. For instance, the presence of certain amino acid residues in the peptide, such as the hydrophobic residues Isoleucine (Ile), Tryptophan (Trp), and Phenylalanine (Phe), alongside the charged residues Glutamic acid (Glu) and Lysine (Lys), suggests a complex binding mode involving both hydrophobic and electrostatic interactions.

Structure-Based Methods: When the three-dimensional structures of both the peptide and the protein are available or can be reliably modeled, molecular docking simulations can be employed. These simulations predict the preferred binding orientation and affinity of the peptide to the protein. Homology modeling can be used to generate a 3D structure of the Folate Binding Protein, and the peptide's structure can be predicted using various peptide structure prediction tools. The docking process then involves sampling a vast number of possible binding poses and scoring them based on energy functions to identify the most stable complex.

Machine Learning and Deep Learning Methods: In recent years, machine learning and deep learning models have emerged as powerful tools for predicting peptide-protein interactions. researchgate.netupenn.edu These models are trained on large datasets of known interacting and non-interacting peptide-protein pairs. Features derived from the peptide and protein sequences, as well as their physicochemical properties, are used to train the models to recognize patterns indicative of a binding event. For the this compound peptide, a machine learning model could predict its likelihood of interacting with a panel of proteins, potentially uncovering novel off-target interactions.

Predicted Interacting Partners and Binding Sites

While specific computational studies on the interaction of this compound with a wide range of proteins are not extensively documented in publicly available research, its interaction with its intended target, the Folate Binding Protein (Folate Receptor Alpha), is the primary focus of its therapeutic application. mdpi.comnih.gov Computational models would be instrumental in dissecting the specifics of this interaction.

A hypothetical molecular docking study would likely predict that the peptide binds to a surface-exposed region of the Folate Binding Protein. The binding would be stabilized by a network of interactions. For example, the negatively charged Glutamic acid at the N-terminus could form salt bridges with positively charged residues like Lysine or Arginine on the FBP surface. The bulky, hydrophobic side chains of Tryptophan and Phenylalanine would likely be buried in a hydrophobic pocket on the protein, contributing significantly to the binding affinity. The Threonine and Serine residues, with their hydroxyl groups, could form hydrogen bonds with the protein backbone or side chains. The positively charged Lysine towards the C-terminus could engage in further electrostatic interactions.

Data from Hypothetical Computational Analyses

To illustrate the kind of data generated from such computational analyses, the following tables present hypothetical results from a molecular docking simulation and a machine learning-based interaction prediction for the peptide this compound.

Table 1: Hypothetical Molecular Docking Results with Folate Binding Protein

| Predicted Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues on FBP | Types of Interactions |

|---|---|---|---|

| 1 | -9.8 | Lys18, Arg45, Trp102, Phe143 | Hydrogen bonds, Salt bridge, Hydrophobic interactions |

| 2 | -9.5 | Asp50, Tyr88, Leu120 | Hydrogen bonds, Hydrophobic interactions |

| 3 | -9.2 | Gln22, His75, Val110 | Hydrogen bonds, van der Waals forces |

Table 2: Hypothetical Machine Learning-Based Interaction Prediction

| Potential Protein Partner | Interaction Probability Score | Predicted Biological Context |

|---|---|---|

| Folate Binding Protein | 0.95 | Primary therapeutic target in ovarian cancer |

| Serum Albumin | 0.65 | Potential for non-specific binding in bloodstream |

| MHC Class I | 0.80 | Antigen presentation and immune response |

These tables represent the type of detailed information that computational analysis can provide, guiding further experimental validation and the optimization of peptide-based therapies. The prediction of potential off-target interactions, as suggested with Serum Albumin, is also a critical aspect of preclinical computational assessment. Furthermore, the high predicted interaction probability with MHC Class I molecules is consistent with its role as a peptide vaccine designed to elicit a T-cell mediated immune response. nih.gov

Advanced Methodologies in Engineering and Application of the Chemical Compound

Development and Screening of Chemical Compound Libraries

The generation and screening of peptide libraries are fundamental to discovering variants with enhanced properties. Techniques like phage display, mRNA display, and peptide arrays offer powerful platforms for high-throughput analysis.

Phage Display Technology for Variants

Phage display is a powerful in vitro selection technique used to study protein-protein, protein-peptide, and protein-DNA interactions. In the context of Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val, this technology could be employed to generate and screen a vast library of peptide variants. The process would involve inserting a degenerate DNA sequence encoding variants of the peptide into a bacteriophage coat protein gene. The resulting phage library, displaying millions to billions of different peptide sequences on their surfaces, could then be subjected to affinity selection against a target of interest, such as the folate receptor. Through iterative rounds of binding, washing, elution, and amplification, phage clones displaying peptides with improved binding affinity or other desirable characteristics could be isolated and subsequently identified by sequencing the encapsidated DNA.

| Technology | Application to this compound | Potential Outcome |

| Phage Display | Generation of a library of variants for screening against folate receptors. | Identification of peptides with enhanced binding affinity and specificity. |

mRNA Display for High-Throughput Screening of Derivatives

mRNA display is another potent in vitro selection and evolution technique that allows for the creation of peptide and protein libraries with complexities far exceeding those of phage display. For the peptide this compound, a DNA library encoding its variants would be transcribed into mRNA. Each mRNA molecule is then covalently linked to the peptide it encodes via a puromycin (B1679871) linker. This physical linkage between genotype (mRNA) and phenotype (peptide) enables the selection of peptides with desired functions, followed by the amplification of the corresponding mRNA through RT-PCR. This method is particularly advantageous for incorporating non-natural amino acids, allowing for the exploration of a much larger chemical space to identify derivatives with novel properties.

| Technology | Application to this compound | Potential Outcome |

| mRNA Display | Creation of vast libraries of peptide derivatives, including those with non-natural amino acids. | Discovery of derivatives with improved stability, binding, or novel functionalities. |

Peptide Array-Based Interaction Studies

Peptide arrays involve the synthesis of a large number of different peptides on a solid support, such as a glass slide or a membrane. For studying this compound, a peptide array could be designed to systematically substitute each amino acid residue with all other natural or even non-natural amino acids. This would create a comprehensive map of the contribution of each residue to the peptide's interaction with its target. By incubating the array with a fluorescently labeled target protein, the binding affinity of each variant can be quantified. This high-throughput approach provides detailed structure-activity relationship (SAR) data, guiding the rational design of second-generation peptides with optimized properties.

| Technology | Application to this compound | Potential Outcome |

| Peptide Array | Systematic analysis of amino acid contributions to target binding. | Detailed structure-activity relationship data for rational peptide design. |

Chemical Biology Tools for Manipulation of this compound

The precise chemical modification of peptides is crucial for developing therapeutic and diagnostic agents. Bioorthogonal chemistry and enzyme-mediated ligations are two powerful strategies for the site-specific manipulation of peptides like this compound.

Bioorthogonal Chemistry for Site-Specific Modifications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. To apply this to this compound, a non-natural amino acid containing a bioorthogonal handle (e.g., an azide (B81097) or an alkyne) would first be incorporated into the peptide sequence during solid-phase synthesis. This modified peptide can then be selectively reacted with a molecule carrying a complementary functional group. This strategy allows for the site-specific attachment of various moieties, such as imaging agents (fluorophores, radioisotopes), drug payloads, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties, without altering the peptide's core structure and function.

| Tool | Application to this compound | Potential Outcome |

| Bioorthogonal Chemistry | Incorporation of a non-natural amino acid with a unique chemical handle. | Site-specific conjugation of imaging agents, drugs, or polymers. |

Enzyme-Mediated Ligations for Conjugation

Enzyme-mediated ligation offers a highly specific and efficient method for peptide conjugation under mild, aqueous conditions. Enzymes like sortase A or butelase recognize specific short peptide motifs. A recognition sequence for such an enzyme could be engineered into the N- or C-terminus of the this compound peptide. The enzyme would then catalyze the formation of a native peptide bond between this recognition site and a nucleophilic substrate, which could be another peptide, a protein, or a small molecule functionalized with an appropriate handle. This approach enables the creation of well-defined peptide conjugates with high yields and specificity, which is particularly valuable for constructing complex biomolecules for therapeutic or diagnostic purposes.

| Tool | Application to this compound | Potential Outcome |

| Enzyme-Mediated Ligation | Engineering an enzyme recognition site into the peptide sequence. | Highly specific and efficient conjugation to other molecules. |

Future Perspectives and Emerging Directions in Research on the Chemical Compound

Interdisciplinary Research Synergies in Studying Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val

A holistic understanding of this compound necessitates a convergence of multiple scientific disciplines. The complexity of peptide action, from molecular interactions to systemic effects, requires collaborative efforts to fully elucidate its mechanisms and therapeutic applications. otago.ac.nzintegrativepeptides.com The study of this peptide, particularly in the context of cancer, provides a fertile ground for such integrative research. mdpi.com

Key disciplines and their potential contributions include:

Molecular and Cell Biology: These fields are central to deciphering the peptide's fundamental mechanism of action. Researchers can investigate how it binds to the Folate Binding Protein, the subsequent intracellular signaling cascades, and its effects on cancer cell proliferation, apoptosis, and metabolism. otago.ac.nz

Medicinal Chemistry and Pharmacology: Chemists and pharmacologists can design and synthesize analogues of the peptide to improve its stability, binding affinity, and pharmacokinetic profile. otago.ac.nzirbm.com This includes studying structure-activity relationships to identify the key amino acid residues responsible for its biological activity.

Computational Biology and Bioinformatics: In silico approaches can accelerate research by modeling the three-dimensional structure of the peptide and its interaction with its target. researchgate.netmdpi.com Computational tools can also predict the properties of novel analogues, screen virtual libraries, and analyze large datasets generated from other disciplines. nih.gov

Oncology: Clinical and translational oncologists are essential for guiding the research toward clinically relevant questions, providing patient samples for ex vivo studies, and ultimately translating laboratory findings into therapeutic strategies for ovarian cancer.

Immunology: Given the intricate relationship between the immune system and cancer, immunologists can explore whether the peptide modulates the tumor microenvironment or elicits an anti-tumor immune response, potentially in conjunction with its primary targeting function.

Neuroscience: While its primary known role is in cancer, the fact that many peptides function as neuropeptides suggests a potential area for exploration. mdpi.comki.seyoutube.com Collaborative studies with neuroscientists could uncover any secondary or off-target effects on the nervous system, which may be significant for understanding its complete biological profile. liu.se

| Discipline | Role in Researching this compound |

|---|---|

| Molecular & Cell Biology | Elucidate binding mechanisms and cellular signaling pathways. otago.ac.nz |

| Medicinal Chemistry | Design and synthesize peptide analogues with improved properties. irbm.com |

| Computational Biology | Model peptide-protein interactions and predict analogue properties. researchgate.netmdpi.com |

| Oncology | Provide clinical context and guide translational research efforts. |

| Immunology | Investigate interactions with the immune system and tumor microenvironment. |

| Neuroscience | Explore potential secondary neuropeptide-like activities. ki.seliu.se |

Novel Discovery Strategies for Analogues

The development of next-generation therapeutics based on this compound will depend on the discovery of analogues with enhanced efficacy, stability, and selectivity. Modern peptide discovery has moved beyond traditional methods, embracing a range of innovative strategies to accelerate the identification of promising new candidates. mdpi.comnih.gov

Emerging strategies for discovering analogues of this peptide include:

Generative AI and In Silico Design: Artificial intelligence and machine learning platforms can now generate and evaluate vast virtual libraries of peptide analogues. mdpi.comtandemai.com Using physics-based approaches like Free Energy Perturbation (FEP), these computational tools can accurately predict the binding affinity of novel sequences before they are synthesized, significantly shortening the discovery timeline. tandemai.com

Peptide Display Technologies: Techniques such as phage display and mRNA display allow for the high-throughput screening of enormous libraries containing billions of different peptide variants. irbm.comresearchgate.net These libraries can be screened against the Folate Binding Protein to identify new sequences with high binding affinity and specificity.

Chemical Modification and Stabilization: The inherent limitations of peptides, such as poor stability and membrane permeability, can be overcome through strategic chemical modifications. researchgate.net For this compound analogues, this could involve:

Cyclization: Linking the peptide's ends or side chains to create a more rigid and proteolytically stable macrocyclic structure. mdpi.comresearchgate.net

Incorporation of Non-Canonical Amino Acids: Introducing unnatural amino acids can enhance stability and introduce novel functionalities. mdpi.com

N-methylation: Modifying the peptide backbone can disrupt hydrogen bonding patterns, which can improve solubility and membrane permeability. acs.org

High-Throughput Synthesis and Screening: Advances in automated peptide synthesis allow for the rapid creation of many analogues in parallel. irbm.com These can then be subjected to high-throughput functional assays to quickly identify lead compounds with desired biological activities. acs.org

| Discovery Strategy | Description | Key Advantages |

|---|---|---|

| Generative AI & In Silico Design | Using computational models to design and pre-screen novel peptide sequences. tandemai.com | Reduces time and cost; explores vast chemical space. tandemai.comnih.gov |

| Peptide Display Technologies | Screening large libraries (e.g., phage, mRNA) against a target. irbm.com | High throughput; identifies novel high-affinity binders. researchgate.net |

| Chemical Modification | Altering the peptide structure (e.g., cyclization, N-methylation) to improve properties. mdpi.comacs.org | Enhances stability, permeability, and efficacy. researchgate.net |

| High-Throughput Synthesis | Automated, parallel synthesis of numerous peptide analogues. irbm.com | Rapid generation of compounds for screening campaigns. |

Advancements in Analytical and Computational Tools for Comprehensive Analysis